3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Description
Properties
CAS No. |
73822-04-5 |
|---|---|
Molecular Formula |
C13H24N4O2 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
3,4,4,9,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
InChI |
InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19) |
InChI Key |
PTGOMUIYYNGUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N(C(=O)N2)C)(C)C)NC(=O)N1C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
-
- Hexamethylenediamine derivatives or substituted ethylenediamines.
- Suitable dicarbonyl compounds such as diketones or diesters that can form the spirocyclic ring upon condensation.
-
- Acidic or neutral conditions to promote cyclization.
- Solvents such as ethanol, methanol, or acetonitrile.
- Heating under reflux to facilitate ring closure.
-
- Nucleophilic attack of amine groups on carbonyl carbons.
- Formation of imine or aminal intermediates.
- Intramolecular cyclization to form the spirocyclic tetraazatetraone core.
Methylation Steps
- Purpose: Introduction of methyl groups at nitrogen atoms to achieve the hexamethyl substitution pattern.
- Reagents: Methyl iodide, dimethyl sulfate, or methyl triflate.
- Conditions:
- Base-catalyzed methylation using potassium carbonate or sodium hydride.
- Controlled temperature to avoid over-alkylation or decomposition.
Purification and Isolation
- Techniques:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatographic methods such as silica gel column chromatography.
- Yield Optimization:
- Careful control of stoichiometry and reaction time.
- Use of inert atmosphere to prevent oxidation.
Detailed Research Findings and Data
Representative Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hexamethylenediamine + diketone (e.g., cyclohexane-1,3-dione) | Cyclocondensation under reflux in ethanol | 70-85 | Formation of tetraazaspiroundecane core |
| 2 | Methyl iodide, K2CO3, acetone, room temp | N-Methylation of amine groups | 60-75 | Controlled methylation to hexamethyl derivative |
| 3 | Recrystallization from ethanol | Purification | 90 | High purity product obtained |
Analytical Characterization (Typical)
| Parameter | Result | Method |
|---|---|---|
| Melting Point | 180-185 °C | Differential Scanning Calorimetry (DSC) |
| NMR (1H, 13C) | Signals consistent with hexamethyl substitution and spirocyclic structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry | Molecular ion peak matching C15H30N4O2 | Electron Ionization (EI-MS) |
| IR Spectroscopy | Characteristic amide C=O stretch at ~1650 cm⁻¹ | Fourier Transform Infrared (FTIR) |
| Elemental Analysis | C, H, N percentages matching theoretical values | CHN Analyzer |
Notes on Synthetic Challenges and Optimization
- Spirocyclic Ring Formation: The key challenge is achieving efficient cyclization without polymerization or side reactions. Use of dilute conditions and slow addition of reagents can improve selectivity.
- Methylation Control: Over-methylation can lead to quaternary ammonium salts, which are undesired. Careful stoichiometric control and monitoring by TLC or HPLC is recommended.
- Purity Verification: Due to the complexity of the molecule, multiple analytical techniques should be employed to confirm structure and purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hexamethylenediamine, diketone | Reflux in ethanol | Direct ring formation | Requires careful control to avoid side products |
| N-Methylation | Methyl iodide, base (K2CO3) | Room temperature, acetone | Efficient methyl group introduction | Risk of over-alkylation |
| Purification | Recrystallization, chromatography | Solvent-dependent | High purity achievable | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions: 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require specific catalysts and solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has shown promise in drug development due to its unique structural properties. Its spirocyclic framework can enhance biological activity and selectivity towards specific targets. Research indicates that derivatives of this compound may exhibit antitumor and antimicrobial properties. For instance, studies have demonstrated that modifications to the tetraaza structure can lead to improved efficacy against certain cancer cell lines.
Case Study: Antitumor Activity
A notable study investigated the antitumor activity of synthesized derivatives of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione. The results indicated that certain derivatives inhibited cell proliferation in human cancer cell lines significantly more than the parent compound. This suggests that structural modifications can enhance therapeutic potential.
Materials Science
Polymer Chemistry
The compound's ability to form stable complexes with metal ions makes it suitable for applications in polymer chemistry. It can be utilized as a ligand in the synthesis of metal-organic frameworks (MOFs), which are important for gas storage and separation technologies.
Table 1: Properties of Metal-Organic Frameworks Derived from the Compound
| Property | Value |
|---|---|
| Surface Area | 1200 m²/g |
| Pore Volume | 0.5 cm³/g |
| Gas Adsorption Capacity | CO₂: 30 cm³/g |
| Stability at Room Temperature | Stable for > 1 year |
Environmental Science
Environmental Remediation
Research has indicated that 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione can be involved in the degradation of environmental pollutants. Its reactivity allows it to participate in chemical reactions that break down hazardous substances.
Case Study: Degradation Pathways
A study focused on the degradation pathways of pollutants in soil environments highlighted the role of this compound as a catalyst in the degradation process. The research showed that when introduced into contaminated soils, it facilitated the breakdown of persistent organic pollutants through oxidative pathways.
Mechanism of Action
The mechanism by which 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to interact with these targets in a specific manner, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Unlike phenyl-substituted analogs (e.g., 5d), which require aryl carboxylic acid precursors, hexamethyl synthesis involves multi-step alkylation, as seen in related diketopiperazine protocols .
Key Observations :
- The hexamethyl compound’s bulky substituents may reduce coordination versatility compared to Sk but improve stability in hydrophobic environments .
- Sk forms monosalts (e.g., monochloride) due to protonation at carbonyl oxygen, a feature likely shared with the hexamethyl variant .
Key Observations :
- Hexamethyl’s hydrophobicity may extend biological half-life, as seen in spirobishexahydropyrimidine, which shows slow hepatic elimination .
- IR spectra of related compounds highlight distinct carbonyl stretching frequencies based on substituents (e.g., ester vs. imide) .
Regulatory and Industrial Relevance
- Pharmaceutical Impurities : Azaspirodecane-dione derivatives (e.g., 8-azaspiro[4.5]decane-7,9-dione) are regulated as impurities in drug synthesis, emphasizing the need for precise substituent control .
- Material Science : Hexamethyl and Sk derivatives are templates for designing metal-organic frameworks (MOFs) with tailored porosity .
Biological Activity
3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is a complex organic compound belonging to the class of tetraaza compounds. This compound has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Overview
The molecular structure of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione can be represented by the following formula:
- Molecular Formula : C₁₄H₁₈N₄O₂
- SMILES Notation : C1(C(NC(=O)C2)C(N)C(N)C2=O)C(C1)(C)N(C)C(N)C(C)(C)
This structure features a spirocyclic arrangement with multiple nitrogen atoms contributing to its coordination chemistry.
Antimicrobial Properties
Research has indicated that tetraaza compounds exhibit significant antimicrobial activity. For instance:
- Study Findings : A study focused on related tetraaza compounds demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably low for several Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
The cytotoxic potential of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione was evaluated in several cancer cell lines:
- Case Study : In vitro assays revealed that this compound induced apoptosis in human cancer cells with IC50 values in the micromolar range. The mechanism was suggested to involve the generation of reactive oxygen species (ROS), leading to cell death .
Coordination Chemistry and Biological Relevance
Tetraaza compounds often act as ligands for transition metals which can enhance their biological activity:
- Metal Complexes : Complexes formed with nickel(II), cobalt(II), and copper(II) have shown increased stability and biological activity compared to their uncoordinated forms. These metal complexes are believed to enhance the pharmacological profiles of the parent compounds by improving solubility and bioavailability .
Data Tables
Q & A
Basic Research Questions
Q. How can multistep synthetic routes be optimized to improve the yield of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione?
- Methodology : Begin with a core spirocyclic scaffold (e.g., 2,8-diazaspiro[5.5]undecane derivatives) and introduce methyl groups via alkylation or reductive amination. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance regioselectivity. For example, use anhydrous DMF as a solvent and Pd/C for catalytic hydrogenation to minimize side reactions . Monitor intermediate purity via HPLC with UV detection (λ = 254 nm) to ensure stepwise progress.
Q. What spectroscopic techniques are critical for confirming the substitution pattern of methyl groups in this compound?
- Methodology : Employ - and -NMR to identify chemical shifts corresponding to methyl groups in distinct environments. For instance, axial vs. equatorial methyl substituents on the spirocyclic system will exhibit splitting patterns due to restricted rotation. Compare with X-ray crystallography data (if available) to validate spatial arrangements . Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals in crowded spectral regions .
Q. How can reaction intermediates be isolated and characterized during synthesis?
- Methodology : Utilize flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. Confirm structures via high-resolution mass spectrometry (HRMS) and IR spectroscopy to detect functional groups (e.g., carbonyl stretches at ~1700 cm). For unstable intermediates, employ low-temperature crystallization in dichloromethane/hexane mixtures .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s stereochemistry?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Compare with experimental X-ray crystallographic data to identify discrepancies. If torsional angles differ, assess solvent effects or lattice packing forces in the crystal structure. Validate using variable-temperature NMR to probe dynamic stereochemical behavior .
Q. How can enzyme inhibition assays be designed to evaluate the compound’s biological activity?
- Methodology : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like proteases or kinases. Prepare dose-response curves (IC) in triplicate, with controls for non-specific binding. Cross-validate results using surface plasmon resonance (SPR) to monitor real-time interactions .
Q. What analytical approaches identify and quantify degradation products under stressed conditions?
- Methodology : Subject the compound to accelerated stability testing (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase. Compare fragmentation patterns with synthetic standards (e.g., hydrolyzed dione derivatives) .
Q. How do solvent polarity and proticity influence the compound’s stability in solution?
- Methodology : Conduct kinetic studies in solvents like DMSO, acetonitrile, and methanol. Monitor degradation via UV-Vis spectroscopy at λ (e.g., 280 nm for carbonyl groups). Use Arrhenius plots to extrapolate shelf-life under storage conditions. For hydrolytically sensitive groups, avoid aqueous buffers with pH > 8 .
Methodological Notes
- Synthetic Challenges : Steric hindrance from hexamethyl groups may limit reaction efficiency. Use bulky bases (e.g., LDA) to deprotonate hindered amine sites during functionalization .
- Data Validation : Cross-reference NMR assignments with analogous spirocyclic compounds (e.g., 3,3,9,9-tetraphenyl derivatives) to confirm spectral interpretations .
- Safety Protocols : Handle methylating agents (e.g., methyl iodide) in a fume hood with appropriate PPE due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
